molecular formula C18H14BrN5O2 B2979185 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040709-37-2

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Katalognummer B2979185
CAS-Nummer: 1040709-37-2
Molekulargewicht: 412.247
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a compound with the molecular formula C18H14BrN5O2 and a molecular weight of 412.247. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of “7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Transformations

Research has focused on the synthesis and chemical transformations of triazoloquinazoline derivatives. For instance, studies have explored the synthesis of partially hydrogenated triazoloquinazolines through reactions involving dihydrotriazolopyrimidines with α,β-unsaturated carbonyl compounds, followed by various chemical modifications such as hydrolysis, oxidation, reduction, and alkylation (Lipson et al., 2006). These synthetic routes offer a foundation for creating diverse chemical structures, potentially including the specified compound.

Biological Evaluation of Derivatives

Another area of research is the design, synthesis, and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives. These compounds have been synthesized and assessed for their antioxidant and antibacterial activities, showing promise as lead molecules for further pharmacological exploration, including anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020). Such studies underscore the potential of triazoloquinazoline derivatives in therapeutic applications.

Antimicrobial and Antifungal Activities

Triazoloquinazoline derivatives have also been synthesized and screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some of these compounds have shown potent antibacterial activities, suggesting their utility as novel antimicrobial agents (Nasr et al., 2003). Additionally, pyrazoline and pyrazole derivatives, including triazoloquinazolines, have been evaluated for their antifungal activities, further indicating the broad biological applicability of these compounds (Hassan, 2013).

Anticancer Activity

Significant efforts have been made to synthesize triazoloquinazoline derivatives with potential anticancer activity. A combinatorial library of these compounds demonstrated promising anticancer properties against a variety of cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Kovalenko et al., 2012).

Zukünftige Richtungen

The future directions for “7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could involve further exploration of its synthesis methods and biological activities. Given the versatile biological activities of triazole compounds , there is potential for this compound to be further studied and developed for various medicinal applications.

Eigenschaften

IUPAC Name

7-bromo-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c19-12-6-7-14-13(10-12)17(25)21-16-15(22-23-24(14)16)18(26)20-9-8-11-4-2-1-3-5-11/h1-7,10,23H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAFCWNYADXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.